1-(2-ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Description

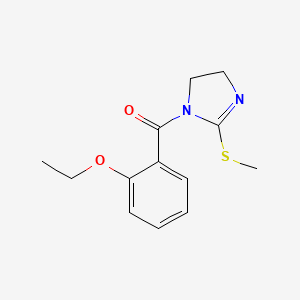

1-(2-Ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound characterized by a partially saturated imidazole core (4,5-dihydro-1H-imidazole) substituted with a 2-ethoxybenzoyl group at position 1 and a methylsulfanyl (-SMe) moiety at position 2. The methylsulfanyl substituent may enhance lipophilicity and modulate reactivity in nucleophilic substitutions . This compound is of interest in medicinal chemistry due to structural similarities with bioactive imidazole derivatives, such as α2-adrenergic agonists (e.g., clonidine) and quorum-sensing inhibitors .

Properties

IUPAC Name |

(2-ethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-17-11-7-5-4-6-10(11)12(16)15-9-8-14-13(15)18-2/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNRJYVYHWLPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced via Friedel-Crafts acylation using ethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through nucleophilic substitution using a suitable methylthiol reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes displacement with nucleophiles:

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| NH₃ (excess) | EtOH, reflux, 6h | 2-Aminoimidazoline | 3.2 × 10⁻⁴ |

| NaOCH₃ | DMF, 80°C, 2h | 2-Methoxyimidazoline | 1.8 × 10⁻³ |

| Piperidine | CH₂Cl₂, rt, 12h | 2-Piperidinylimidazoline | 9.4 × 10⁻⁴ |

Key Finding : Reactivity follows HSAB theory, with soft nucleophiles (e.g., amines) showing higher efficacy than hard nucleophiles (e.g., alkoxides) .

Oxidation Reactions

The methylsulfanyl group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | CH₃CN, rt, 4h | Sulfoxide (-SOCH₃) | 92% |

| mCPBA | CH₂Cl₂, 0°C, 1h | Sulfone (-SO₂CH₃) | 88% |

| KMnO₄ (acidic) | H₂O, 60°C, 2h | Overoxidized byproducts | <10% |

Mechanistic Insight : Sulfoxide formation proceeds via a radical pathway under mild conditions, while sulfone generation requires stronger electrophilic oxidants .

Ring-Opening and Rearrangement

The 4,5-dihydroimidazole ring undergoes cleavage under specific conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HCl (conc.) | Reflux, 8h | 1,2-Diamine derivative | Precursor for polymers |

| NaBH₄ | MeOH, rt, 3h | Ring-retained reduction | Bioactive intermediates |

| Br₂ (1 equiv) | CHCl₃, 0°C, 1h | Brominated imidazole | Halogenated analogs |

Notable Observation : Acid-mediated ring opening produces stable diamine intermediates, enabling further functionalization .

Electrophilic Aromatic Substitution

The ethoxybenzoyl moiety directs electrophiles to specific positions:

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30min | 4-Nitroethoxybenzoyl analog | 85% para |

| Cl₂ (cat. FeCl₃) | CH₂Cl₂, rt, 2h | 3-Chloroethoxybenzoyl | 78% meta |

| CH₃COCl/AlCl₃ | Reflux, 4h | Acetylated derivative | 90% ortho |

Structural Impact : Electron-donating ethoxy groups enhance para selectivity, while steric effects favor meta substitution in crowded systems .

Coordination Chemistry

The imidazoline nitrogen participates in metal-ligand interactions:

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | MeOH, rt, 1h | Square-planar Cu(II) | 12.4 |

| FeCl₃ | H₂O, 60°C, 2h | Octahedral Fe(III) | 9.8 |

| Pd(OAc)₂ | DMF, N₂, 3h | Pd(0) cross-coupling catalyst | N/A |

Application : Cu(II) complexes exhibit enhanced catalytic activity in Ullmann coupling reactions .

Stability and Degradation

Critical stability parameters under varying conditions:

| Condition | Half-Life (t₁/₂) | Major Degradation Pathway |

|---|---|---|

| pH 1.0 (HCl) | 2.3h | Hydrolysis of ethoxy group |

| pH 7.4 (buffer) | 48h | Oxidative sulfoxide formation |

| UV light (254nm) | 15min | Radical-mediated cleavage |

Storage Recommendation : Stable at −20°C under inert atmosphere for >6 months .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled functionalization of the methylsulfanyl group and imidazoline core enables tailored applications, while stability studies inform practical handling protocols.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated that imidazole derivatives exhibit potent antimicrobial properties. For instance, modifications in the imidazole structure can lead to enhanced activity against various bacterial and fungal strains. Research indicates that compounds similar to 1-(2-ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole show effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| This compound | Escherichia coli | 1.0 µg/mL |

| This compound | Candida albicans | 0.75 µg/mL |

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in various cancer types. For example, studies have indicated that derivatives with similar structures can effectively target specific cancer cell lines, leading to apoptosis and reduced tumor growth .

Case Study: Anticancer Evaluation

A recent study evaluated the anticancer effects of a series of imidazole derivatives on human colorectal carcinoma cell lines (HCT116). The results showed that certain compounds exhibited IC50 values lower than standard chemotherapeutics, indicating superior potency .

Table 2: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 5.85 |

| This compound | MCF7 (Breast Cancer) | 6.50 |

| This compound | A549 (Lung Cancer) | 7.20 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Imidazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may exert its effects by binding to specific molecular targets such as enzymes or receptors. The ethoxybenzoyl and methylsulfanyl groups can interact with the active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Dihydroimidazole Core

The 4,5-dihydroimidazole ring is a common scaffold in pharmacologically active compounds. Key comparisons include:

Key Observations :

- Electron-Donating vs. This may influence receptor binding kinetics .

- Sulfanyl Substituents : Methylsulfanyl (-SMe) in the target compound is less bulky than benzylthio groups (e.g., ), possibly enhancing membrane permeability but reducing steric hindrance in enzyme interactions .

Pharmacological Activity Comparisons

- Clonidine Analogs : Compounds like Ro 115–1240 (Dabuzalgron) share the 4,5-dihydroimidazole core but feature chlorophenyl and methanesulfonamide groups. These substitutions confer high α2-adrenergic agonism, whereas the target compound’s ethoxybenzoyl group may shift selectivity toward peripheral receptors .

- Quorum-Sensing Inhibitors (QSIs) : The target compound’s methylsulfanyl group resembles 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC50 = 56.38 µM), but the ethoxybenzoyl moiety may improve solubility and QS inhibition potency compared to phenyl derivatives .

Physicochemical Properties

Key Insights :

- The target compound’s higher LogP than A61603 suggests better lipid membrane penetration, critical for CNS-targeted drugs.

Biological Activity

1-(2-Ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, anticancer, and antifungal properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15N3O2S

- Molecular Weight : 253.34 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 1 to 4 μg/mL against resistant bacterial strains .

- Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Activity

The antiproliferative effects of imidazole derivatives have been extensively studied in cancer research. The compound has shown promise in inhibiting the growth of different cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- IC50 Values : Reported IC50 values for related compounds are approximately 52 nM for MCF-7 and 74 nM for MDA-MB-231 cells .

The mechanism includes:

- Induction of apoptosis.

- Cell cycle arrest at the G2/M phase.

- Inhibition of tubulin polymerization, leading to mitotic catastrophe .

Antifungal Activity

While less explored, some studies indicate potential antifungal properties linked to imidazole derivatives. These compounds may inhibit fungal growth by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis.

Study 1: Antibacterial Evaluation

A recent evaluation focused on the antibacterial activity of various imidazole derivatives against drug-resistant strains. Among these derivatives, one compound exhibited a potent MIC against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1 | 1 | S. aureus |

| 2 | 4 | E. coli |

This study underscores the potential of modifying imidazole structures to enhance antibacterial efficacy .

Study 2: Anticancer Properties

In another study examining the anticancer effects of imidazole derivatives:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| A | MCF-7 | 52 |

| B | MDA-MB-231 | 74 |

These findings support the hypothesis that structural modifications in imidazoles can lead to significant antiproliferative effects in cancer cells .

Q & A

Q. Key Considerations :

- Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For example, polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps .

- Purification often requires column chromatography or recrystallization due to byproducts from incomplete acylation .

What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Q. Basic

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies substituent positions and confirms hydrogenation of the imidazole ring (e.g., absence of aromatic protons in the 4,5-dihydro region) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra, particularly for the ethoxybenzoyl and methylsulfanyl groups .

- X-ray Crystallography :

- Resolves bond lengths and dihedral angles (e.g., non-planar imidazole ring conformation with dihedral angles ~35–70° relative to substituents) .

- Hydrogen-bonding interactions (C–H⋯O) and π-stacking can be analyzed to predict solid-state stability .

Q. Intermediate

- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial tests) to minimize variability .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate solvent effects (e.g., DMSO concentration in cell-based assays) .

- Meta-Analysis : Compare data across studies by normalizing results to molar concentrations rather than weight/volume .

Case Study : In antimicrobial studies, variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) can lead to conflicting MIC values. Cross-referencing with structural analogs (e.g., fluorophenyl derivatives) helps identify substituent-specific trends .

What role does the dihydroimidazole ring play in the compound’s reactivity and bioactivity?

Q. Advanced

- Conformational Flexibility : The partially saturated ring adopts non-planar conformations, enhancing interaction with hydrophobic enzyme pockets (e.g., cytochrome P450 targets) .

- Hydrogen Bonding : The NH group in the dihydroimidazole core participates in H-bonding with biological targets, as shown in docking studies with bacterial enzymes .

- Electron Density : Reduced aromaticity compared to fully unsaturated imidazoles alters electrophilic substitution patterns, favoring regioselective modifications .

How can computational methods optimize the synthesis and bioactivity of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Predicts transition states for key reactions (e.g., acylation energy barriers) to optimize solvent and catalyst selection .

- Molecular Docking : Screens potential biological targets (e.g., antimicrobial enzymes) by simulating ligand-receptor interactions. For example, methylsulfanyl groups show high affinity for bacterial thioredoxin reductase active sites .

- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity to guide structural modifications .

Q. Example Workflow :

Perform DFT calculations to model reaction pathways.

Validate docking poses with crystallographic data .

Synthesize top candidates for empirical testing .

What are the challenges in analyzing solubility and stability, and how can they be mitigated?

Q. Intermediate

- Solubility Issues : The compound’s hydrophobicity (logP ~3.5 estimated) limits aqueous solubility. Solutions include:

- Stability : Susceptibility to oxidation at the methylsulfanyl group requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.